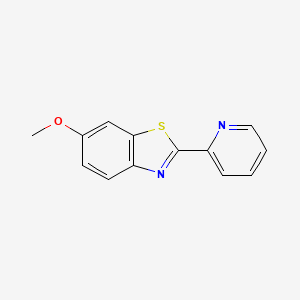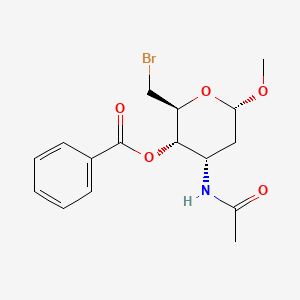
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is a synthetic compound widely utilized in carbohydrate chemistry research. Its unique structure, featuring acetyl and benzoyl groups, along with a bromine atom and a deoxy sugar moiety, enables precise control over glycosidic bond formation and regioselectivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside typically involves multiple steps, starting from a suitable sugar derivative. The key steps include:
Protection of Hydroxyl Groups: Protecting groups are introduced to the hydroxyl groups of the sugar derivative to prevent unwanted reactions.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS).
Acetylation and Benzoylation: Acetyl and benzoyl groups are introduced using acetic anhydride and benzoyl chloride, respectively.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Glycosylation Reactions: It is widely used in glycosylation reactions to form glycosidic bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS)
Acetylation: Acetic anhydride
Benzoylation: Benzoyl chloride
Deprotection: Acidic or basic conditions depending on the protecting groups used.
Major Products
The major products formed from these reactions include various glycosylated derivatives and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is extensively used in:
Carbohydrate Chemistry: For the synthesis of complex oligosaccharides and glycoconjugates.
Biological Studies: As a molecular probe for studying carbohydrate-protein interactions.
Material Science: In the development of carbohydrate-based materials.
作用機序
The compound exerts its effects primarily through its role in glycosylation reactions. Its unique structure allows for precise control over glycosidic bond formation, influencing the stereochemical outcomes and kinetics of these reactions. The molecular targets and pathways involved are primarily related to the enzymatic and chemical mechanisms underlying glycosylation .
類似化合物との比較
Similar Compounds
Methyl 3-Acetylamino-4-O-benzoyl-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Lacks the bromine atom.
Methyl 3-Acetylamino-4-O-benzoyl-6-chloro-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside provides unique reactivity and selectivity in glycosylation reactions, distinguishing it from similar compounds .
特性
分子式 |
C16H20BrNO5 |
|---|---|
分子量 |
386.24 g/mol |
IUPAC名 |
[(2S,3S,4S,6S)-4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,15-/m0/s1 |
InChIキー |
JZLAUALBZXMLIS-XGUBFFRZSA-N |
異性体SMILES |
CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CBr)OC |
正規SMILES |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


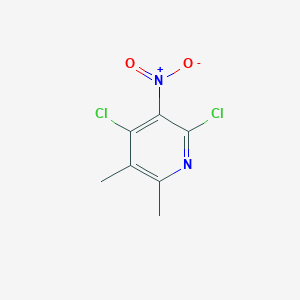

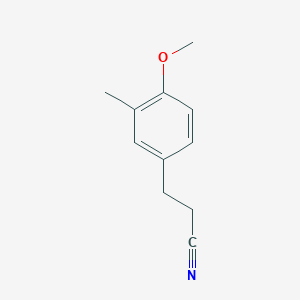

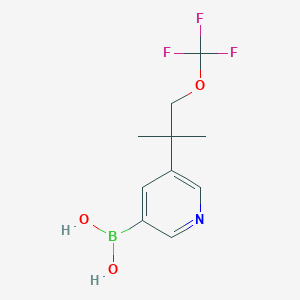

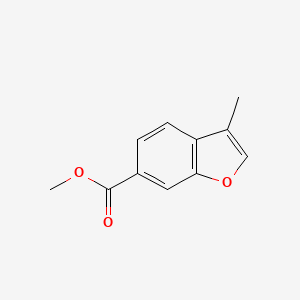
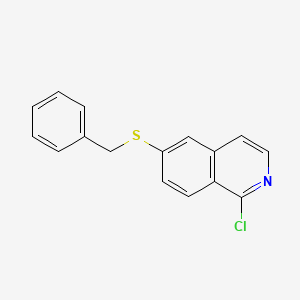
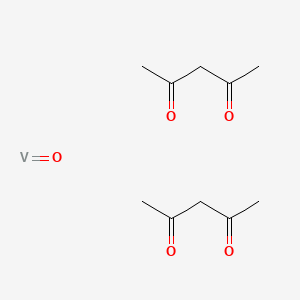
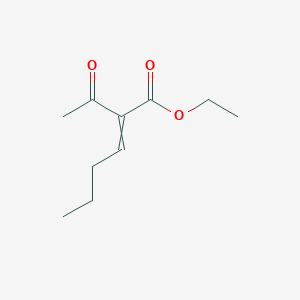
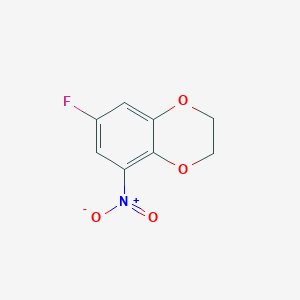

![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine](/img/structure/B8664249.png)
